molecular formula C15H20N2O3 B2885163 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine CAS No. 866151-78-2

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine

Cat. No. B2885163
CAS RN: 866151-78-2
M. Wt: 276.336
InChI Key: NARJZUVUBYEUKW-UHFFFAOYSA-N
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Description

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine, commonly known as TBNPF, is a chemical compound that has gained significant attention in the field of scientific research. TBNPF is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine in the brain. The inhibition of DAT by TBNPF has been found to have numerous biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

Heterocyclic Organic Compounds Synthesis

Pyrrolidines, such as the compound , are significant in the synthesis of heterocyclic organic compounds, which have shown various biological effects and have been successfully used in medicine. These compounds also find applications in the industry as dyes or agrochemical substances. The study of pyrrolidines chemistry is crucial for modern science, providing insights into their potential uses across various domains. A particular study explored the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, demonstrating the reaction's polar nature and its progression under mild conditions, leading to specific pyrrolidine derivatives as single reaction products (Żmigrodzka et al., 2022).

Voltage-Clamp Studies and Calcium Channel Agonists

Another study focused on the synthesis and voltage-clamp studies of methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylate racemates and enantiomers, alongside their benzofuroxanyl analogues. These studies on L-type Ca2+ channels indicated that certain dextrorotatory antipodes act as effective agonists of L-type Ca2+ currents, suggesting potential applications in exploring calcium channel structure and function (Visentin et al., 1999).

Synthesis of Pyrrolo[2,1-a]isoquinolines

Research into the efficient synthesis of pyrrolo[2,1-a]isoquinolines from (E)-(2-nitrovinyl)benzenes and azomethine ylides generated in situ has been reported. This process includes electrophilic substitution and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering a concise total synthesis of significant compounds like the lamellarin core and lamellarin G trimethyl ether (Zheng et al., 2017).

Dielectric Anisotropy Studies

Dielectric anisotropy of specific nickel(II) complexes, derived from pyrrolidine-carboxylic acid derivatives, has been investigated, revealing significant anisotropy along different crystal axes. This insight could influence the development of materials with specific dielectric properties, highlighting the broader relevance of pyrrolidine derivatives in materials science (Fu et al., 2007).

Organotin Mediated Nitration

Organotin compounds, including those related to benzofuran and pyrrolidine structures, have been explored for regioselective nitration, presenting a methodology with potential applications in the synthesis of nitro derivatives crucial for various chemical processes (Favresse et al., 2000).

properties

IUPAC Name

1-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-6-7-11(17(18)19)13-12(10)14(15(2,3)20-13)16-8-4-5-9-16/h6-7,14H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARJZUVUBYEUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine

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